![molecular formula C16H14O4 B586886 8-Allyloxy-4,9-dimethyl Psoralen CAS No. 1241916-83-5](/img/structure/B586886.png)
8-Allyloxy-4,9-dimethyl Psoralen
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Overview
Description
“8-Allyloxy-4,9-dimethyl Psoralen” is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 g/mol . The compound is also known by other names such as 3,5-dimethyl-9-prop-2-enoxyfuro [3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular structure of “8-Allyloxy-4,9-dimethyl Psoralen” contains a total of 36 bonds, including 22 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, and 10 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ether, and 1 furane .
Physical And Chemical Properties Analysis
“8-Allyloxy-4,9-dimethyl Psoralen” has a molecular weight of 270.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 270.08920892 g/mol . The topological polar surface area is 48.7 Ų . The compound has a heavy atom count of 20 .
Scientific Research Applications
Photobinding to DNA
Psoralens, including 8-methoxypsoralen, 4,5',8-trimethylpsoralen, and 5-methoxypsoralen, are used in PUVA therapy for treating skin diseases like psoriasis and atopic eczema by targeting DNA in cells. Upon photoexcitation, psoralens bind to the DNA base thymine, a process studied using spectroscopy techniques, revealing the involvement of the psoralen triplet state and a biradical intermediate in the photo-addition of 8-MOP and TMP (Diekmann et al., 2020).
Enhancing Water Solubility
Research on improving the bioavailability of psoralens has led to the synthesis of water-soluble analogs like dimethylaminoethyl ether analogs of 8-MOP, showing significant activity in inhibiting keratinocyte growth and demonstrating potential in treating skin diseases with abnormal keratinocyte proliferation (Guillon et al., 2018).
Percutaneous Absorption for Psoriasis Management
Studies evaluating the percutaneous absorption of compounds derived from Psoralea corylifolia, including 8-MOP, have shown that certain derivatives have comparable or higher skin deposition, which could be correlated with their structure, leading to potential candidates for PUVA therapy (Alalaiwe et al., 2018).
Melanogenesis Activation
Research on psoralen derivatives like 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC) has shown enhanced melanin synthesis and tyrosinase activity in B16 cells, suggesting potential therapeutic approaches for vitiligo through the activation of melanogenic proteins and signaling pathways (Yin et al., 2018).
Future Directions
properties
IUPAC Name |
3,5-dimethyl-9-prop-2-enoxyfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYAHLXEZAINX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746975 |
Source
|
Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Allyloxy-4,9-dimethyl Psoralen | |
CAS RN |
1241916-83-5 |
Source
|
Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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